3-Nitropyrrole

Übersicht

Beschreibung

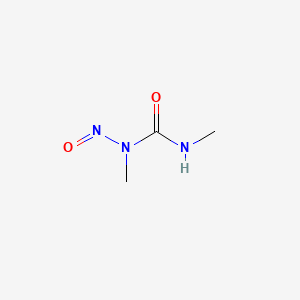

3-Nitropyrrole is a nitrogen-containing organic compound with the chemical formula C4H4N2O2 . It is a colorless to pale yellow solid .

Synthesis Analysis

The synthesis of 3-Nitropyrrole involves taking pyrrole as a raw material and undergoing several reaction steps . The process includes the use of sodium nitrite, sodium peroxodisulfate, and tetrahydrofuran . The reaction occurs at 60°C and is tracked using TLC until completion . The crude product obtained after the reaction is purified by column chromatography to afford the product .Molecular Structure Analysis

The molecular formula of 3-Nitropyrrole is C4H4N2O2 . The molecule contains a total of 12 bonds, including 8 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), and 1 Pyrrole .Chemical Reactions Analysis

The nitration of pyrrole with acetyl nitrate in acetic anhydride at -10°C leads to the formation of 2-nitropyrrole as the main reaction product with a yield of 25% and with a small amount of 3-nitropyrrole as impurity .Physical And Chemical Properties Analysis

3-Nitropyrrole has a density of 1.4±0.1 g/cm3, a boiling point of 267.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.6±3.0 kJ/mol, and it has a flash point of 115.8±19.8 °C . The index of refraction is 1.600, and it has a molar refractivity of 27.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Universal Base Analogues in DNA Research

3-Nitropyrrole has been studied for its role as a universal base analogue in DNA. It is capable of hybridizing with all other natural DNA or RNA bases without discrimination, which is particularly useful in PCR and sequencing. This property stems from its ability to stack within the DNA double helix, despite lacking hydrogen-bonding groups .

PCR and DNA Sequencing Efficiency

The compound has been assessed as a universal base in primers for dideoxy DNA sequencing and PCR. However, the introduction of multiple 3-Nitropyrrole residues at dispersed positions into primers can significantly reduce their efficiency in PCR and sequencing reactions. This highlights the importance of precise incorporation of 3-Nitropyrrole in molecular biology protocols .

Stabilizing Stacking Interactions

Research has revealed important factors that stabilize stacking interactions between 3-Nitropyrrole and natural nucleobases. Understanding these interactions is crucial for designing nucleic acid structures with desired properties and for the development of new nucleic acid-based technologies .

Organocatalytic Synthesis of Pyrroles

3-Nitropyrrole plays a role in the organocatalytic synthesis of pyrroles, which is a significant area of research due to the biological activities and pharmaceutical applications of pyrroles. The construction of the pyrrole ring is a key focus, and 3-Nitropyrrole can be involved in various synthetic procedures within this context .

Drug Discovery and Material Science

Pyrrole derivatives, including those related to 3-Nitropyrrole, are used in drug discovery and material science. They serve as fundamental building blocks for many biologically active molecules and have gathered significant attention in medicinal and organic chemistry .

Catalysis

The applications of pyrrole derivatives extend to catalysis, where they are involved in various synthetic pathways. These include reactions catalyzed by metals, nanomaterials, and complex heterogeneous catalyzed methods, highlighting the versatility of 3-Nitropyrrole in chemical synthesis .

Zukünftige Richtungen

While specific future directions for 3-Nitropyrrole are not mentioned in the retrieved papers, pyrrole and its derivatives have been the subject of extensive research due to their diverse biological activities . This suggests that further exploration of 3-Nitropyrrole and its potential applications could be a promising area of future research.

Wirkmechanismus

Target of Action

3-Nitropyrrole has been assessed as a universal base in primers for dideoxy DNA sequencing and in the polymerase chain reaction (PCR) . It interacts with the canonical nucleobases, which are the primary targets of this compound .

Mode of Action

The interaction of 3-Nitropyrrole with its targets involves stacking energies between the compound and the canonical nucleobases . The detailed analysis of the energy profiles revealed the importance of the London dispersion energy to stabilize the stacked dimers and electrostatic interactions to determine the orientation of 3-Nitropyrrole to the nucleobases in the dimers .

Biochemical Pathways

The biochemical pathways affected by 3-Nitropyrrole are primarily related to DNA sequencing and PCR . The introduction of more than one 3-Nitropyrrole residue at dispersed positions into primers significantly reduces their efficiency in PCR and sequencing reactions .

Pharmacokinetics

Its use in pcr and dna sequencing suggests that it may have unique adme properties that allow it to interact effectively with nucleobases .

Result of Action

The molecular and cellular effects of 3-Nitropyrrole’s action are primarily observed in its role as a universal base in primers for dideoxy DNA sequencing and PCR . Its interaction with nucleobases can significantly affect the efficiency of these processes .

Action Environment

The action, efficacy, and stability of 3-Nitropyrrole can be influenced by various environmental factors. For instance, the efficiency of 3-Nitropyrrole in PCR and sequencing reactions can be affected by the positions of the 3-Nitropyrrole residues in the primers .

Eigenschaften

IUPAC Name |

3-nitro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-6(8)4-1-2-5-3-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJNBPNACKZWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208042 | |

| Record name | 3-Nitropyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitropyrrole | |

CAS RN |

5930-94-9 | |

| Record name | 3-Nitropyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitropyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-](/img/structure/B1211352.png)